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Compound of Interest

Compound Name: Titanium disilicide

Cat. No.: B078298

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with titanium
disilicide (TiSi2) thin films. The information is presented in a question-and-answer format to
directly address specific issues encountered during experimental stress analysis.

Section 1: General FAQs on Stress in TiSiz Thin
Films

This section covers fundamental questions about the origins and consequences of stress in
TiSi2 thin films.

Q1: What are the primary causes of stress in TiSiz thin films?
Al: Stress in TiSiz thin films originates from two main sources:

e Intrinsic Stress: This stress is generated during the film deposition process itself. Factors
contributing to intrinsic stress include the deposition method, rate of deposition, and the
microstructure of the growing film.[1] Phase transformations, such as the transition from the
high-resistivity C49 phase to the low-resistivity C54 phase, also induce significant intrinsic
stress.[1]

» Extrinsic (Thermal) Stress: This type of stress arises from the difference in the coefficient of
thermal expansion (CTE) between the TiSiz thin film and the silicon substrate.[1] During post-
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deposition annealing or cooling, the materials contract at different rates, leading to the
development of thermal stress.

Q2: What are the consequences of high residual stress in TiSiz thin films?

A2: High levels of residual stress can have several detrimental effects on the performance and
reliability of devices incorporating TiSiz thin films:

o Film Delamination and Cracking: Excessive compressive stress can cause the film to buckle
and peel off the substrate, while high tensile stress can lead to cracking.

o Wafer Warpage: Significant stress in the thin film can cause the underlying substrate to bend
or warp. This can create challenges in subsequent lithography steps due to focusing issues.

[1]

» Device Performance Degradation: Stress can negatively impact the performance of
electronic devices by, for example, deteriorating the gate oxides in MOSFETSs.[1]

Q3: How do the C49 and C54 phases of TiSiz differ in terms of stress?

A3: The transformation from the metastable C49 phase to the stable C54 phase is a critical
step in forming low-resistance contacts in microelectronics. This phase transformation is
accompanied by a significant change in intrinsic stress.[1] The C54 phase is denser than the
C49 phase, and this volume reduction during the transformation can contribute to the overall
stress state of the film.

Section 2: Troubleshooting Guides for Stress
Measurement Techniques

This section provides detailed troubleshooting for common experimental techniques used to
measure stress in TiSiz thin films.

Wafer Curvature Method

The wafer curvature method is a widely used technique to determine the average stress in a
thin film by measuring the bending of the substrate. The stress is typically calculated using
Stoney's equation.
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FAQs and Troubleshooting:
e Q: My wafer curvature measurements are inconsistent. What could be the cause?
o A: Inconsistent measurements can arise from several factors:

» Improper Wafer Mounting: Ensure the wafer is securely and repeatably placed on the
measurement stage. Any tilting or movement of the wafer between scans (before and
after film deposition) will lead to errors.

» Temperature Instability: Allow the measurement tool and the wafer to reach thermal
equilibrium before scanning. Temperature fluctuations can cause the instrument or the
wafer to expand or contract, affecting the curvature reading.

» Vibrations: Isolate the measurement setup from environmental vibrations, which can
introduce noise into the readings.

» Wafer Contamination: Dust particles, fingerprints, or any other surface contamination
can affect the accuracy of the measurement. Ensure the wafer surface is clean before
each scan.

e Q: The stress values calculated using Stoney's equation seem incorrect. What are common
sources of error?

o A:Inaccuracies in Stoney's equation calculations often stem from:

» Incorrect Material Parameters: Use accurate values for the substrate's biaxial modulus
(which depends on Young's modulus and Poisson's ratio) and thickness. These
parameters are critical for an accurate stress calculation.

= Non-uniform Film Thickness: Stoney's equation assumes a uniform film thickness.
Significant variations in thickness across the wafer will lead to errors in the calculated
average stress.

» Film Stress Exceeding the Elastic Limit of the Substrate: Stoney's equation is valid for
small deflections where the substrate deforms elastically. If the film stress is very high, it
may cause plastic deformation of the substrate, rendering the equation invalid.
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e Q: Can I measure stress in a film deposited on both sides of the wafer?

o A: No, the wafer curvature method relies on the bending of the substrate caused by the
stress from a film on one side. A film deposited on both sides will create opposing stresses
that largely cancel each other out, resulting in minimal to no wafer curvature.

X-Ray Diffraction (XRD) Method (sin?y Technique)

The sin2 X-ray diffraction technique is a powerful non-destructive method to determine the
stress in crystalline thin films by measuring the strain-induced shifts in the diffraction peaks at
various tilt angles ().

FAQs and Troubleshooting:
e Q: My d-spacing vs. sin2y plot is non-linear. What does this indicate?
o A: Anon-linear d-spacing vs. sin?y plot can be caused by:

» Presence of Shear Stresses: The conventional sin?) method assumes a biaxial stress
state with no shear components. The presence of shear stresses can cause the plot to
split into two branches for positive and negative | tilts.

» Stress Gradients: If the stress varies significantly with depth into the film, the plot may
become curved.

» Film Texture: A preferred crystallographic orientation (texture) in the film can lead to
non-linear behavior if not properly accounted for in the analysis. Specialized techniques
like the "crystallite group method" may be necessary for highly textured films.

» Coarse Grains: If the grain size is too large, the diffraction signal may not be
representative of the average stress in the film, leading to scattered and non-linear data.

e Q: The diffraction peaks are weak and broad. How can | improve the signal quality?
o A: Weak and broad peaks can be addressed by:

» Using Grazing Incidence XRD (GIXRD): For very thin films, a grazing incidence
geometry increases the interaction volume of the X-ray beam with the film, enhancing
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the diffraction signal.

» Optimizing Measurement Parameters: Increase the data acquisition time or use a more
intense X-ray source.

» Sample Preparation: Ensure the sample surface is clean and free of any amorphous
layers that could contribute to background noise.

¢ Q: How does the choice of diffraction peak affect the stress measurement?

o A: ltis generally recommended to use a high-angle diffraction peak for stress
measurements. These peaks are more sensitive to changes in lattice spacing, leading to a
more accurate determination of strain. However, for thin films, high-angle peaks may be
very weak. A compromise between peak intensity and sensitivity is often necessary.

Raman Spectroscopy

Raman spectroscopy is a non-destructive optical technique that can be used to measure stress
in thin films by analyzing the shift in the vibrational frequencies (phonons) of the material.
Compressive stress typically causes a blue shift (higher wavenumber), while tensile stress
results in a red shift (lower wavenumber).

FAQs and Troubleshooting:

e Q: 1 am having trouble detecting the Raman signal from my TiSiz thin film due to the strong
silicon substrate signal. What can | do?

o A: The strong Raman signal from the silicon substrate can indeed overwhelm the signal
from the thin film. Here are some strategies to mitigate this:

» Use a UV Laser: Shorter wavelength lasers (e.g., UV) have a shallower penetration
depth in silicon, which can help to reduce the substrate signal relative to the film signal.

» Confocal Raman Microscopy: A confocal setup allows you to spatially filter the signal,
focusing on the thin film and rejecting out-of-focus light from the substrate.

= Signal Deconvolution: If the film and substrate peaks are partially overlapping, spectral
deconvolution algorithms can be used to separate the two contributions.
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e Q:1am concerned about laser-induced heating of my sample. How can | minimize this?

o A: Laser-induced heating can alter the stress state of the film and even cause damage. To
minimize this:

» Use Low Laser Power: Start with the lowest laser power possible that still provides an
adequate signal-to-noise ratio.

» Use a Line-Focus or Defocused Beam: Spreading the laser power over a larger area
reduces the power density and minimizes localized heating.

» Sample Rotation/Scanning: Continuously moving the sample relative to the laser beam
can help to dissipate heat.

e Q: The measured Raman peak shift is very small. How can | accurately determine the
stress?

o A: For small peak shifts, accurate stress determination requires:

» High-Resolution Spectrometer: Use a spectrometer with high spectral resolution to
accurately measure small changes in the peak position.

» Accurate Calibration: Calibrate the spectrometer frequently using a known standard
(e.g., the silicon peak from an unstressed wafer) to ensure the accuracy of the
measured peak positions.

» Knowledge of the Stress-Optical Coefficient: An accurate stress-optical (or piezo-
spectroscopic) coefficient for TiSiz is needed to convert the measured peak shift into a
stress value. This coefficient may need to be determined experimentally if it is not
available in the literature for your specific material and measurement conditions.

Section 3: Data Presentation

This section provides a summary of quantitative data relevant to stress analysis in TiSiz thin
films.

Table 1: Mechanical Properties of TiSi2 and Silicon Substrate
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. Young's ] Biaxial
. Phase/Orientat Poisson's
Material . Modulus (E) ] Modulus (M =
ion Ratio (v)
[GPa] E | (1-v)) [GPa]
o ~0.25
TiSiz C54 ~256 ) ~341
(estimated)
C49 Lower than C54 - -
Silicon (Si) (100) 130 0.28 180.5
(112) 169 0.26 228.4

Note: The mechanical properties of thin films can vary depending on the deposition method
and microstructure. The values presented here are approximate and should be used as a

reference.

Table 2: Influence of Processing Parameters on Stress in TiSiz Thin Films
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Parameter

Effect on Stress

Typical Stress
Range

Notes

Deposition Method

Sputtering often
results in compressive
stress, while
evaporation can lead

to tensile stress.

-2.8 GPa
(compressive) to 10.5
GPa (tensile) has
been reported
depending on the

specific setup.[2]

The stress is highly
dependent on the
specific deposition
conditions (e.g.,
pressure,
temperature, bias

voltage).

Annealing

Temperature

Annealing can relieve
intrinsic stress but
introduces thermal
stress. The final stress
state depends on the
balance between
these two effects. The
C49 to C54 phase
transformation
between 600-700°C
significantly alters the

stress.[3]

Can range from
compressive to
tensile.

Higher annealing
temperatures
generally lead to
higher tensile stress
upon cooling due to
the larger temperature

difference.

Thinner films are more
susceptible to stress-

related effects. The

Stress can vary with

For very thin films,

surface and interface

] ) C49-C54 thickness, often being
Film Thickness ) ) ) o effects play a more
transformation higher in the initial ) )
dominant role in the
temperature can be layers.
] ) overall stress.
higher for thinner
films.[3]

Substrate Orientation The C49-C54 - The different elastic
transformation properties of the
temperature is higher substrate orientations
on Si(111) compared will also influence the
to Si(100), which can measured wafer

curvature.
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affect the final stress
state.[3]

Section 4: Experimental Protocols and
Visualizations

This section provides detailed methodologies for key experiments and visual representations of
important concepts.

Experimental Protocols

Protocol 1: Wafer Curvature Stress Measurement

e |nitial Substrate Measurement:

o

Thoroughly clean the silicon substrate to remove any particulate or organic contamination.

o

Measure the thickness of the substrate at multiple points and calculate the average.

[¢]

Place the substrate in the wafer curvature measurement tool (e.g., a laser-based scanning
system or a stylus profilometer).

[¢]

Perform a line scan or a full wafer map to determine the initial radius of curvature
(R_initial).

e Thin Film Deposition:

o Deposit the TiSiz thin film onto one side of the measured substrate using the desired
deposition technique (e.g., sputtering, evaporation).

o Post-Deposition Measurement:

o Carefully place the coated substrate back into the wafer curvature measurement tool in
the exact same orientation as the initial measurement.

o Perform a second scan to determine the final radius of curvature (R_final).
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e Stress Calculation:

o Calculate the film stress (o) using Stoney's equation: c = [E_s*t s3] /[6*(1-v_S)*t f]*
(1/R_final - 1/R_initial) where E_s is the Young's modulus of the substrate, v_s is the
Poisson's ratio of the substrate, t_s is the substrate thickness, and t_f is the film thickness.

Protocol 2: XRD sin2y Stress Measurement

e Instrument Setup:

o Mount the TiSiz coated wafer on the goniometer of the X-ray diffractometer.

o Select an appropriate X-ray source (e.g., Cu Ka).

o Choose a suitable high-angle diffraction peak for TiSiz that is well-separated from any
substrate peaks.

o Data Acquisition:

(¢]

Perform a standard 6-26 scan to identify the exact position of the chosen diffraction peak.

o Set the detector to the 206 position of the peak.

o Measure the peak position at a series of tilt angles (), typically ranging from 0° to 60° in
steps of 5-10°. For each , you may also measure at positive and negative tilts.

o At each g angle, collect the diffraction data for a sufficient time to obtain good peak
statistics.

o Data Analysis:

o For each Y angle, determine the precise peak position (20) by fitting the diffraction peak
with a suitable function (e.g., Gaussian, Lorentzian).

o Calculate the d-spacing for each peak using Bragg's Law (nA = 2d sin®).

o Plot the measured d-spacing as a function of sin2y.
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 Stress Calculation:
o Perform a linear fit to the d-spacing vs. sin?y plot.

o The stress (0) can be calculated from the slope (m) of the linear fit using the following
equation: o = [E/ (1 + v)] * (1/do) * m where E is the Young's modulus of the film, v is the
Poisson's ratio of the film, and do is the stress-free lattice spacing (the intercept of the
linear fit at sin2y = 0).

Protocol 3: Raman Spectroscopy Stress Measurement
o System Calibration:

o Calibrate the Raman spectrometer using a reference standard with a known peak position
(e.g., the 520.7 cm~1 peak of a stress-free silicon wafer).

o Sample Preparation and Mounting:

o Mount the TiSiz coated wafer on the microscope stage.

o If possible, use a rotation stage to minimize laser-induced heating.
e Measurement Parameters:

o Select an appropriate laser excitation wavelength. A UV or blue laser is often preferred to
minimize the penetration depth into the silicon substrate.

o Start with a low laser power and gradually increase it to obtain a good signal without
damaging the sample.

o Use a high-magnification objective to focus the laser onto the TiSiz film.

o Set the acquisition time and number of accumulations to achieve a good signal-to-noise
ratio.

o Data Acquisition:

o Acquire a Raman spectrum from the TiSiz thin film.
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o Acquire a reference spectrum from a stress-free TiSi2 sample (if available) or from a
region of the film that is assumed to be stress-free.

o Data Analysis:

o If the substrate signal is present, use spectral deconvolution to separate the TiSi2 and Si
peaks.

o Determine the precise position of the TiSi2 Raman peak by fitting it with a suitable function.

o Calculate the Raman peak shift (Aw) by subtracting the peak position of the stress-free
reference from the measured peak position.

e Stress Calculation:

o Calculate the biaxial stress (o) using the following relation: o = K * Aw where K is the
biaxial piezo-spectroscopic coefficient for TiSiz. This coefficient relates the Raman shift to
the applied stress and may need to be determined experimentally.

Visualizations
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Diagram 1: Causes and Consequences of Stress in Thin Films.
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Diagram 2: Experimental Workflow for Stress Measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.benchchem.com/product/b078298?utm_src=pdf-body-img
https://www.benchchem.com/product/b078298?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/269593889_Stress_in_Titanium_Disilicide_Layers_During_and_After_Formation?_tp=eyJjb250ZXh0Ijp7InBhZ2UiOiJzY2llbnRpZmljQ29udHJpYnV0aW9ucyIsInByZXZpb3VzUGFnZSI6bnVsbCwic3ViUGFnZSI6bnVsbH19
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

e 2.researchgate.net [researchgate.net]
¢ 3. nemanich.physics.asu.edu [nemanich.physics.asu.edu]

 To cite this document: BenchChem. [Technical Support Center: Stress Analysis in Titanium
Disilicide (TiSi2) Thin Films]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078298#stress-analysis-in-titanium-disilicide-thin-
films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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